molecular formula C15H18N4O3S B2627469 N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 942010-31-3

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2627469
CAS RN: 942010-31-3
M. Wt: 334.39
InChI Key: VOSTVZNJPKHDNI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in scientific research. This compound belongs to the thiazole family, which is known for its diverse biological activities. Compound 1 has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Derivative Formation

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound related to thiazole derivatives, which have been extensively studied due to their diverse chemical activities and potential in various scientific applications. The compound is involved in the synthesis and transformation of various novel derivatives with potential therapeutic applications:

  • Efficient Synthesis Methods : The development of new and efficient methods for the synthesis of thiazole derivatives, including N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, has been a focus area. An efficient method for the synthesis of 2-amino-N-(-(2-chloro-6methylphenyl)-thiazole-5-carboxamide, with applications in the efficient synthesis of anti-cancer drugs like dasatinib, has been demonstrated (Chen et al., 2009).

  • Preparation of Novel Compounds : Novel compounds with the core structure of thiazole-5-carboxamide have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties. These compounds demonstrate significant biological activities, indicating their potential in drug development (Abu‐Hashem et al., 2020).

  • Solid Phase Synthesis : The synthesis of 2-amino-5-carboxamide thiazole derivatives on a solid phase has been explored, providing a foundation for developing compounds with potential oral bioavailability and drug properties (Kim et al., 2019).

  • Cytotoxicity Studies : Some derivatives related to the thiazole-5-carboxamide structure have been synthesized and evaluated for their cytotoxic activities against specific cell lines, providing insights into their potential therapeutic applications (Hassan et al., 2014).

Biological Activity and Pharmaceutical Potential

Thiazole-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research and drug development:

  • Antimicrobial Activity : Various thiazole-5-carboxamide derivatives have been synthesized and subjected to microbial screening. These compounds have demonstrated effectiveness against various bacterial strains, indicating their potential as antimicrobial agents (Mhaske et al., 2011).

  • Fungicidal Activity : Novel thiazolyl carboxamides have been synthesized and evaluated for their fungicidal activity, with certain derivatives showing moderate activity against tested fungi (Zi-lon, 2015).

  • Anticancer Activity : The anticancer potential of thiazole-5-carboxamide derivatives has been explored, with certain compounds showing significant activity against various cancer cell lines. The structural modification of these compounds plays a crucial role in their activity and specificity (Gomha et al., 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10-12(13(20)16-8-9-22-2)23-15(17-10)19-14(21)18-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSTVZNJPKHDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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